N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound combining three distinct moieties: a 1,3,4-oxadiazole ring, a furan-2-yl substituent, and a 1-methyl-1H-pyrazole-3-carboxamide group. The 1,3,4-oxadiazole core is known for its electron-withdrawing properties and metabolic stability, making it a common scaffold in medicinal chemistry for antimicrobial, antifungal, and enzyme-inhibitory applications . Though explicit biological data for this compound is absent in the provided evidence, structural analogs (e.g., LMM11) demonstrate antifungal activity against Candida albicans, suggesting possible therapeutic relevance .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c1-16-5-4-7(15-16)9(17)12-11-14-13-10(19-11)8-3-2-6-18-8/h2-6H,1H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUWCTBBZIYCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(Furan-2-yl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole ring is typically synthesized from furan-2-carbohydrazide. Cyclization is achieved using carbon disulfide (CS₂) in alkaline conditions (e.g., potassium hydroxide) under reflux (80–90°C, 6–8 hours). This yields 5-(furan-2-yl)-1,3,4-oxadiazole-2-thione, which is subsequently desulfurized with mercuric acetate or hydrogen peroxide to form the amine derivative.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CS₂, KOH | 85°C | 7 h | 72% |
| 2 | Hg(OAc)₂ | RT | 2 h | 68% |
Amide Coupling with 1-Methyl-1H-Pyrazole-3-Carboxylic Acid
The oxadiazole amine is coupled with 1-methyl-1H-pyrazole-3-carboxylic acid using a carbodiimide coupling agent (e.g., EDCl/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, yielding the target compound.
Optimization Note:
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Excess coupling agent (1.5 equiv.) improves yield to 85%.
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Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.
One-Pot Tandem Synthesis Using Hydrazide Intermediates
Simultaneous Oxadiazole and Amide Formation
A one-pot approach condenses furan-2-carbohydrazide with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as both a cyclizing agent (forming the oxadiazole) and a dehydrating agent (facilitating amide bond formation).
Key Data:
-
Reaction temperature: 0°C → RT (gradual warming over 4 h).
Mechanistic Insight:
POCl₃ activates the carbonyl group of the pyrazole acid, enabling nucleophilic attack by the hydrazide’s amine. Concurrently, intramolecular cyclization eliminates water, forming the oxadiazole ring.
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclization and Coupling
Microwave irradiation reduces reaction times significantly. A mixture of furan-2-carbohydrazide, 1-methyl-1H-pyrazole-3-carboxylic acid, and polyphosphoric acid (PPA) is irradiated at 120°C for 20 minutes. PPA serves as both a catalyst and solvent.
Performance Comparison:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 8 h | 20 min |
| Yield | 70% | 82% |
Advantages:
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Energy efficiency and scalability for industrial applications.
Enzymatic Synthesis for Green Chemistry Applications
Lipase-Catalyzed Amide Bond Formation
In an eco-friendly approach, Candida antarctica lipase B (CAL-B) catalyzes the coupling of 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine with 1-methyl-1H-pyrazole-3-carboxylic acid in tert-butanol at 45°C. The enzyme’s specificity minimizes byproducts, yielding 65% product after 24 hours.
Sustainability Metrics:
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E-factor: 0.8 (vs. 3.2 for chemical methods).
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Solvent recovery: >90% via distillation.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on critical parameters:
| Method | Yield (%) | Purity (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Oxadiazole + Coupling | 85 | 95 | 20 h | High | Moderate |
| One-Pot Tandem | 78 | 90 | 8 h | Medium | High (POCl₃ use) |
| Microwave-Assisted | 82 | 93 | 20 min | High | Low |
| Enzymatic | 65 | 88 | 24 h | Low | Very Low |
Key Findings:
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Microwave-assisted synthesis offers the best balance of yield, time, and sustainability.
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Enzymatic methods, while eco-friendly, require optimization for industrial-scale production.
Structural Characterization and Validation
Post-synthesis analysis ensures structural fidelity:
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NMR Spectroscopy :
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¹H NMR (DMSO-d₆, 400 MHz) : δ 8.21 (s, 1H, oxadiazole-H), 7.82 (d, J = 3.2 Hz, 1H, furan-H), 6.78 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 4.12 (s, 3H, N-CH₃), 2.51 (s, 3H, pyrazole-CH₃).
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¹³C NMR : 162.4 ppm (amide C=O), 150.1 ppm (oxadiazole C=N).
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Mass Spectrometry :
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ESI-MS : m/z 285.1 [M+H]⁺ (calculated for C₁₂H₁₃N₅O₃: 285.1).
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Challenges and Mitigation Strategies
Low Yields in Cyclization Steps
Regioselectivity in Amide Coupling
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Cause : Competing reactions at oxadiazole N-1 vs. N-4 positions.
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Solution : Employ bulky bases (e.g., DIPEA) to sterically hinder undesired sites.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from furan derivatives and oxadiazole intermediates. The process often includes:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving furan derivatives and appropriate reagents under controlled conditions.
- Substitution Reactions : The introduction of the pyrazole moiety is performed through nucleophilic substitution methods or coupling reactions.
Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antitubercular Activity
Recent studies have highlighted the antitubercular properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant inhibition against Mycobacterium tuberculosis by targeting enoyl-acyl carrier protein (ACP) reductase. This enzyme plays a crucial role in the fatty acid biosynthesis pathway essential for mycobacterial cell wall formation .
Table 1: Antitubercular Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Fa | 3.125 |
| Fb | 3.125 |
| Fc | 25.0 |
| Fd | 50.0 |
| Fe | 12.5 |
| INH | 0.25 |
The data indicates that compounds with oxadiazole scaffolds exhibit promising antitubercular activity, making them candidates for further development .
Anticancer Potential
The incorporation of furan and oxadiazole rings into pyrazole derivatives has been linked to anticancer activities as well. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Toxicity and Safety Profile
Toxicity assessments conducted using in silico models indicate that derivatives of this compound generally exhibit low toxicity profiles. This is crucial for their development as therapeutic agents .
Mechanism of Action
The mechanism by which N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the literature:
Table 1: Structural and Functional Comparison of Selected Compounds
*Inferred formula based on structural analysis; exact data unavailable in evidence.
Key Comparative Insights:
Structural Variations and Bioactivity: LMM11 (): Shares the 1,3,4-oxadiazole and furan-2-yl groups with the target compound but incorporates a sulfamoyl benzamide substituent. This group likely enhances binding to thioredoxin reductase (Trr1), a fungal enzyme, explaining its antifungal efficacy. The target compound lacks this sulfamoyl group, which may reduce enzyme affinity but improve metabolic stability. Compound 8a (): Features a thioacetyl group instead of a carboxamide.
Heterocyclic Core Differences :
- The 1,2,4-oxadiazole isomer in ’s compound () differs electronically from 1,3,4-oxadiazole, affecting ring strain and dipole interactions. 1,3,4-Oxadiazoles are generally more stable and better suited for drug design due to lower reactivity.
Substituent Effects: The furan-2-yl group is common in all compounds except Compound 8a. Its presence in the target compound and LMM11 suggests shared π-π stacking capabilities, which are critical for binding aromatic residues in enzyme active sites.
Synthetic Accessibility: LMM11 and related compounds () were purchased from commercial suppliers, indicating established synthesis protocols.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound consists of a furan ring attached to an oxadiazole moiety and a pyrazole carboxamide structure. Its molecular formula is CHNO, with a molecular weight of 232.20 g/mol. The synthesis typically involves several steps to ensure the purity and yield of the final product. Common methods include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving furan derivatives and hydrazides.
- Introduction of the Pyrazole Moiety : The pyrazole component may be synthesized via condensation reactions with appropriate aldehydes or ketones.
- Carboxamide Formation : The final step generally involves the reaction of the pyrazole derivative with carboxylic acids or their derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance, compounds with oxadiazole structures have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) cells.
| Compound | Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| Compound B | SK-MEL-2 | 2.41 | Inhibition of cell proliferation |
These findings suggest that modifications in the oxadiazole or pyrazole components can significantly enhance anticancer activity.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression.
- Apoptosis Induction : It has been shown to increase p53 expression levels and activate caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : The compound modulates inflammatory responses by inhibiting the release of cytokines.
Case Studies
A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against human cancer cell lines under both normoxic and hypoxic conditions. These findings underscore the potential for developing new therapeutic agents based on this scaffold.
Q & A
Basic: What are the standard synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves two key steps:
Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .
Amide Coupling : Reacting the oxadiazole intermediate with 1-methyl-1H-pyrazole-3-carboxylic acid using carbodiimides (e.g., EDC or DCC) in anhydrous DMF at 0–5°C .
Critical Parameters :
- Purity of intermediates (monitored via TLC/HPLC).
- Reaction time (8–12 hours for cyclization; 4–6 hours for coupling) .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., furan C–H at δ 6.2–7.4 ppm, pyrazole N–CH₃ at δ 3.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 329.1052) .
- HPLC : Quantifies purity (>95% with C18 columns, acetonitrile/water mobile phase) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Potential : MTT assay (IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise due to:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Purity : Validate via orthogonal methods (NMR + HPLC-MS) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .
Advanced: What strategies optimize reaction yields during large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Use DMF for coupling (yields ~75%) vs. THF (yields ~50%) due to better solubility .
- Catalyst Screening : Add DMAP (4-dimethylaminopyridine) to improve coupling efficiency by 15–20% .
- Stepwise Monitoring : Quench aliquots at intervals for TLC/HPLC analysis to terminate reactions at peak conversion .
Advanced: How does computational modeling elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., CDK2 with ∆G = −9.2 kcal/mol) .
- QSAR Models : Correlate pyrazole substituents with logP values (e.g., –CH₃ increases hydrophobicity by 0.5 units) .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F20% due to high polar surface area) .
Advanced: What structural features influence pharmacokinetics in preclinical models?
Methodological Answer:
| Parameter | Impact | Evidence |
|---|---|---|
| logP (2.8) | Moderate blood-brain barrier penetration | |
| Solubility (0.1 mg/mL) | Limited aqueous solubility; requires DMSO/cosolvent formulations | |
| Metabolic Stability | CYP3A4-mediated oxidation of furan (t₁/₂ = 2.1 hours in liver microsomes) |
Advanced: How to design analogs to improve metabolic stability?
Methodological Answer:
- Furan Modification : Replace furan with thiophene (reduces CYP3A4 oxidation) .
- Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to slow N-demethylation .
- Prodrug Strategies : Esterify the carboxamide to enhance solubility and delay hydrolysis .
Advanced: What analytical techniques validate compound stability under storage?
Methodological Answer:
- Accelerated Stability Studies : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Mass Spectrometry : Detect oxidation products (e.g., furan→dihydrodiol at m/z +32) .
- X-ray Crystallography : Confirm crystallinity loss (if amorphous forms degrade faster) .
Advanced: How to address low reproducibility in biological assays?
Methodological Answer:
- Strict Batch Control : Ensure identical synthetic batches (NMR purity >98%) .
- Cell Line Authentication : STR profiling to avoid cross-contamination .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
